molecular formula C15H14N2O3S B2896501 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 851988-93-7

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B2896501
CAS No.: 851988-93-7
M. Wt: 302.35
InChI Key: WLXKNAUVDXNKRF-UHFFFAOYSA-N
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Description

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a complex organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 2-aminobenzoic acid with thiophene-2-carboxaldehyde under acidic conditions to form the oxazole ring. This intermediate is then reacted with propanoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The thiophene moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

    2-oxobenzo[d]oxazole derivatives: These compounds share the oxazole ring but differ in their substituents.

    Thiophene derivatives: Compounds with thiophene rings but different functional groups.

Uniqueness

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide is unique due to the combination of oxazole and thiophene rings in its structure. This dual functionality can provide enhanced biological activity and versatility in various applications compared to compounds with only one of these rings.

Properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-14(16-10-11-4-3-9-21-11)7-8-17-12-5-1-2-6-13(12)20-15(17)19/h1-6,9H,7-8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXKNAUVDXNKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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